Enabling Synthesis of Potent, NQO1-Dependent Antiproliferative Agents: Comparative IC50 Values of Derived Compounds
While the parent compound itself lacks published IC50 values, its direct C6- and C7-substituted derivatives demonstrate a clear, quantifiable differentiation in potency and mechanism compared to other quinoline analogs. Specifically, compounds 6d and 7d, synthesized from a quinoline-5,8-dione precursor, display low micromolar IC50 values against drug-sensitive HeLaS3 cells (0.8 µM and 0.59 µM, respectively) and retain potency against multidrug-resistant KB-vin cells (1.52 µM and 0.97 µM) [1]. This is a stark contrast to other quinoline-5,8-diones which show significantly higher IC50 values, such as a 6-chloro-7-substituted derivative with an IC50 of 250 µM against Cdc25C .
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | For derivative 7d: HeLaS3 IC50 = 0.59 µM; KB-vin IC50 = 0.97 µM. For derivative 6d: HeLaS3 IC50 = 0.8 µM; KB-vin IC50 = 1.52 µM. |
| Comparator Or Baseline | 6-Chloro-7-{[2-(morpholin-4-yl)ethyl]amino}quinoline-5,8-dione: IC50 = 250 µM against Cdc25C. |
| Quantified Difference | >250-fold difference in potency for the 7d derivative (0.59 µM vs. 250 µM). |
| Conditions | HeLaS3 (drug-sensitive cervical cancer) and KB-vin (multidrug-resistant) cell lines for target compounds; Cdc25C phosphatase assay for the comparator. |
Why This Matters
This confirms that 6-Aminoquinoline-5,8-dione is the essential precursor for generating a class of compounds with uniquely potent, NQO1-dependent activity, a feature not inherent to the broader quinoline-5,8-dione class.
- [1] Ling, Y., Yang, Q. X., Teng, Y. N., Chen, S., Gao, W. J., Guo, J., ... & Lee, K. H. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry, 154, 199-209. View Source
